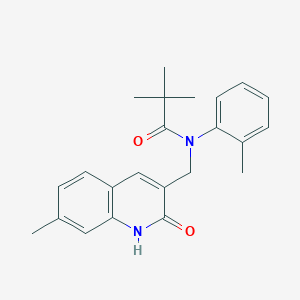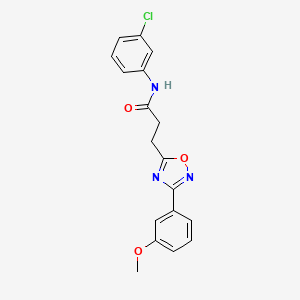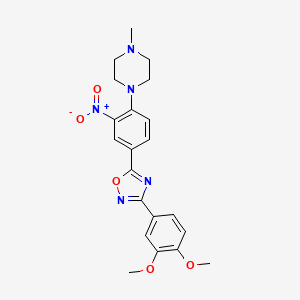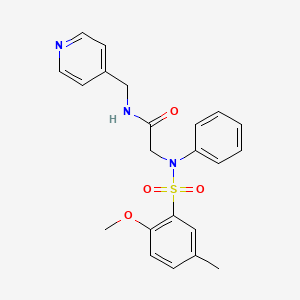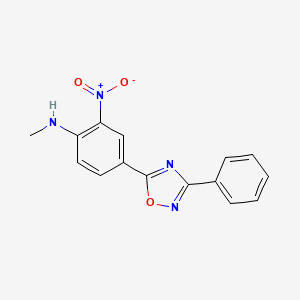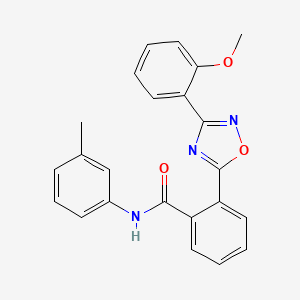
N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA, and it belongs to the group of oxadiazole derivatives. TBOA has been extensively studied for its effect on glutamate transporters, which are crucial for maintaining normal neurotransmission in the central nervous system.
Mecanismo De Acción
TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This binding prevents glutamate from being transported into the cell, leading to an increase in extracellular glutamate levels. The exact mechanism of TBOA binding to the transporter is still under investigation, but it is believed to involve interactions with several amino acid residues in the substrate-binding site.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by TBOA has several biochemical and physiological effects. High levels of glutamate can lead to excitotoxicity, which is the damage caused to neurons due to excessive stimulation. This effect has been used to study the role of glutamate in several neurological disorders, such as epilepsy and stroke. TBOA has also been shown to modulate synaptic plasticity, which is the ability of synapses to change in strength over time. This effect has been used to study the role of glutamate in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. TBOA has been shown to be more potent than other glutamate transporter inhibitors, such as DL-threo-beta-benzyloxyaspartic acid (TBOA). TBOA also has a high selectivity for glutamate transporters, which reduces the risk of off-target effects. However, TBOA has several limitations, including its short half-life and poor solubility in water. These limitations can make it difficult to use TBOA in certain experiments, such as in vivo studies.
Direcciones Futuras
TBOA research has several future directions, including the development of new glutamate transporter inhibitors with improved pharmacokinetic properties. TBOA has been used to study the role of glutamate in several neurological disorders, and future research could focus on developing new treatments for these conditions. TBOA has also been shown to modulate synaptic plasticity, and future research could focus on the development of new drugs that target this pathway. Finally, TBOA research could also focus on the development of new imaging techniques that can visualize glutamate in vivo.
Métodos De Síntesis
The synthesis of TBOA involves the reaction of tert-butyl 4-aminobutanoate with 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the final TBOA compound.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its effect on glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in several neurological disorders, such as epilepsy, stroke, and Alzheimer's disease. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This effect has been used to study the role of glutamate in various neurological disorders and to develop new treatments for these conditions.
Propiedades
IUPAC Name |
N-tert-butyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-6-25-14-11-10-13(12-15(14)24-5)18-20-17(26-22-18)9-7-8-16(23)21-19(2,3)4/h10-12H,6-9H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWMBCKLCROAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

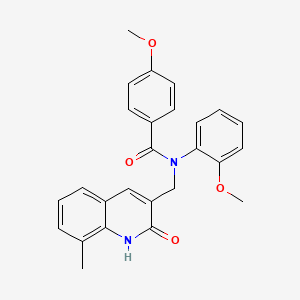
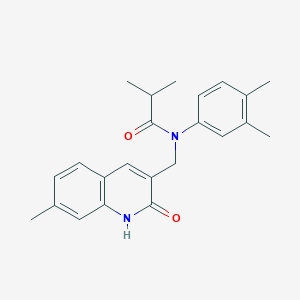
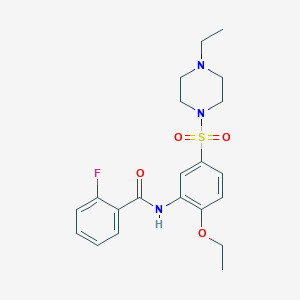
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7688789.png)
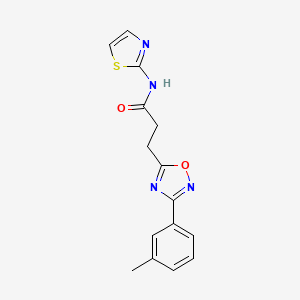
![5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688801.png)
